

Alisertib pediatric dose optimization solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alisertib

CAS No.: 1028486-01-2

Cat. No.: S548303

[Get Quote](#)

Alisertib Pediatric Dosing & Efficacy at a Glance

The table below summarizes the core quantitative findings from pivotal pediatric clinical trials to facilitate easy comparison.

Trial Phase & Focus	Recommended Dose & Schedule	Key Efficacy Findings	Primary Toxicities
Phase II: Single Agent (Multiple Recurrent/Refractory Solid Tumors) [1] [2] [3]	80 mg/m ² /day, orally, Days 1-7, every 21 days [1]	Objective Response Rate (ORR) < 5% (5/137 patients) [1] [2]	Myelosuppression (most frequent) [1]
Phase I: Combination Therapy (with Irinotecan & Temozolomide for Neuroblastoma) [4] [5]	60 mg/m ² /day, orally, Days 1-7, every 21 days [4] [5]	ORR: 31.8% (50% at MTD); 2-year Progression-Free Survival: 52.4% [4] [5]	Myelosuppression (neutropenia 69%, thrombocytopenia 84%), Diarrhea (55%), Nausea (54%) [4]

Detailed Experimental Protocols from Clinical Studies

For researchers designing preclinical or translational studies, here are the detailed methodologies from the cited clinical trials.

Phase II Single-Agent Trial (ADV0921) Protocol

This multicenter study established the single-agent activity profile of **Alisertib** in a pediatric population [1] [2].

- **Patient Population:** Children and adolescents (median age 10 years) with recurrent or refractory solid tumors (including neuroblastoma, rhabdomyosarcoma, osteosarcoma) or acute leukemias. Patients were enrolled in 12 distinct disease strata [2].
- **Dosing Protocol:**
 - **Drug:** **Alisertib** as enteric-coated tablets.
 - **Dose:** 80 mg/m² per dose.
 - **Route:** Oral.
 - **Schedule:** Once daily for 7 consecutive days, followed by a 14-day break (21-day cycle) [1].
- **Pharmacokinetic (PK) & Pharmacogenomic (PG) Sampling:**
 - **PK Studies:** Plasma samples were collected to determine the trough concentration (target: ≥ 1 $\mu\text{mol/L}$). The median trough on day 4 was 1.3 $\mu\text{mol/L}$, achieved in 67% of patients [1] [2].
 - **PG Evaluation:** Analysis for polymorphisms in the *AURKA* gene (Phe31Ile, Val57Ile) and the drug-metabolizing enzyme *UGT1A1* (*28 allele). No correlations between PG findings and toxicity were observed [2].
- **Response Assessment:** Tumor response was evaluated using RECIST 1.1 criteria for solid tumors after cycle 1 and then every other cycle [2].

Phase I Combination Therapy Trial (NANT) Protocol

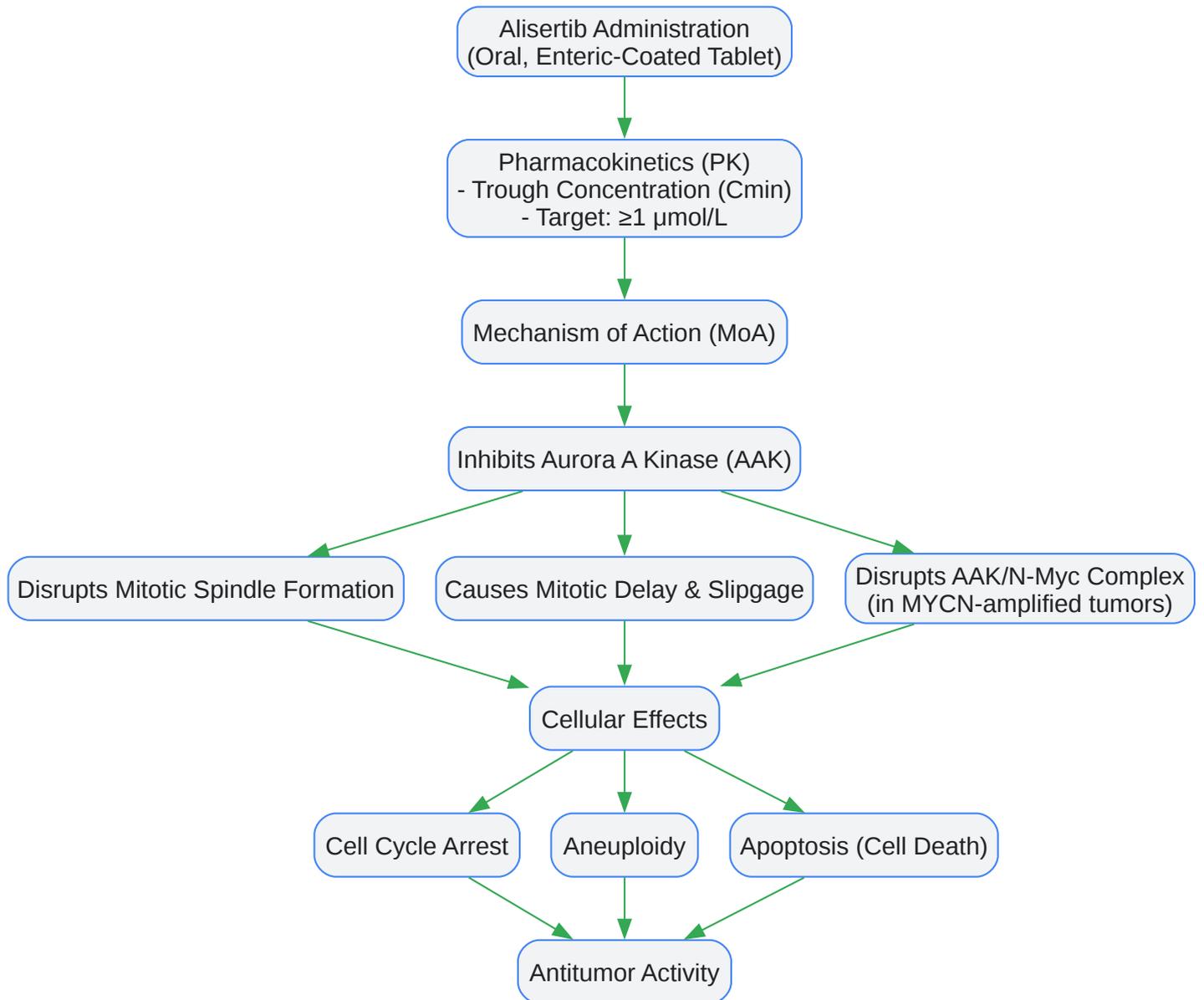
This study defined the Maximum Tolerated Dose (MTD) for **Alisertib** when combined with a standard chemotherapy backbone [4] [5].

- **Patient Population:** Patients aged 1-30 years with relapsed or refractory neuroblastoma [4].
- **Dosing Protocol:**
 - **Alisertib:** Dose-escalated from 45 to 80 mg/m²/day, orally, on Days 1-7.
 - **Irinotecan:** 50 mg/m²/dose, intravenously, on Days 1-5.
 - **Temozolomide:** 100 mg/m²/dose, orally, on Days 1-5.
 - **Cycle:** 21 days [4].

- **Supportive Care:** At the MTD, the protocol mandated **mandatory myeloid growth factor support** (starting on Day 8) and **cephalosporin prophylaxis** for diarrhea [4].
- **Dose-Limiting Toxicities (DLTs) & MTD:**
 - The MTD for **Alisertib** in this combination was established at **60 mg/m²/day**.
 - Key DLTs were hematological (neutropenia, thrombocytopenia). Non-hematological DLTs included diarrhea and nausea [4].
- **Drug-Drug Interaction Analysis:** Pharmacokinetic testing was performed and showed no evidence of a drug-drug interaction between **Alisertib** and irinotecan [4].

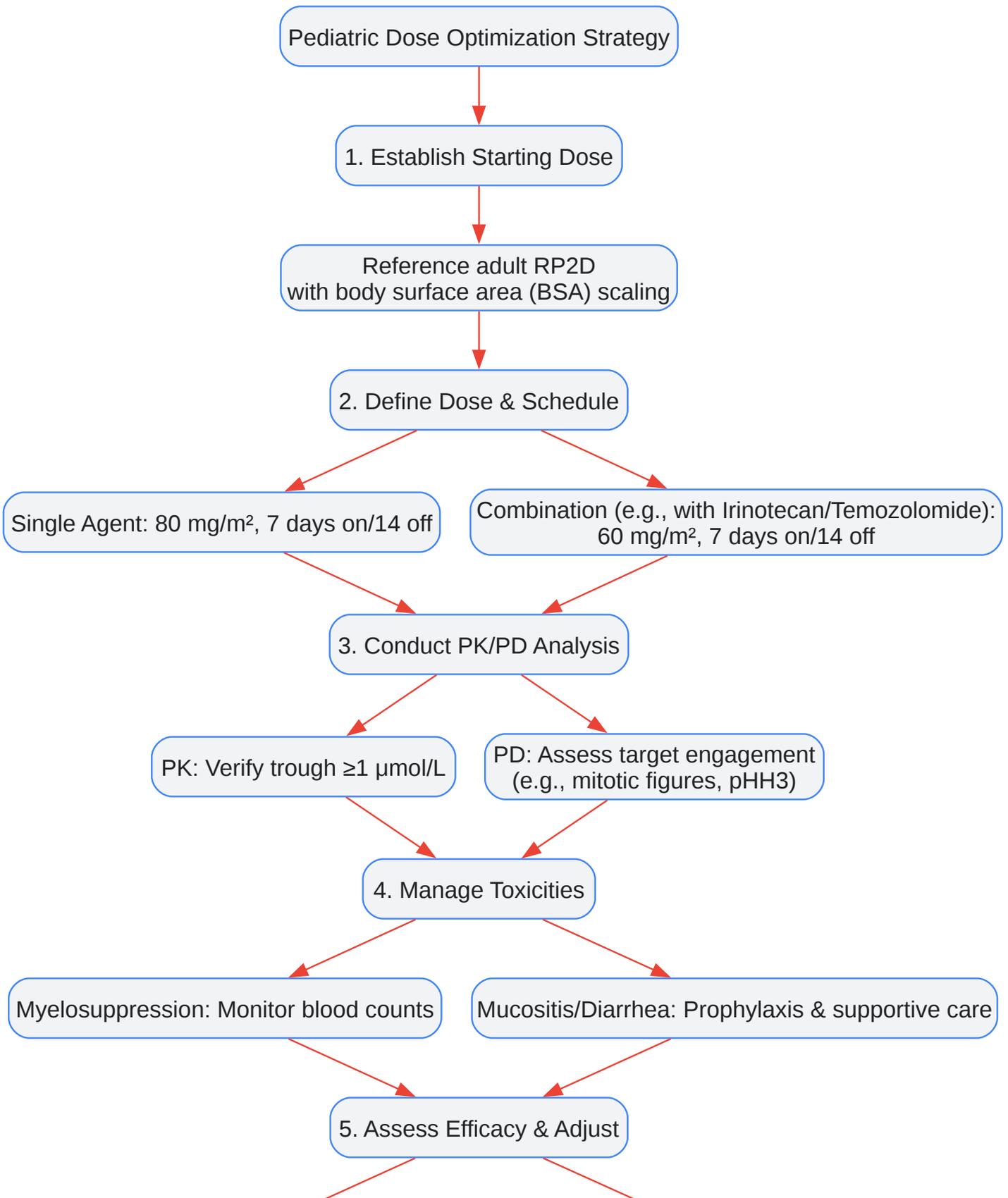
Mechanisms and Workflow for Dose Optimization

The following diagrams illustrate the core mechanism of action of **Alisertib** and a logical framework for dose-finding in pediatric populations, based on the clinical evidence.



[Click to download full resolution via product page](#)

Figure 1. Alisertib Mechanism of Action and Pharmacologic Pathway





Toxicity? → Dose reduction/de-escalation

No response? → Evaluate combination strategies

[Click to download full resolution via product page](#)

Figure 2. Logical Workflow for Pediatric Alisertib Dose-Finding

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is the maximum tolerated dose (MTD) lower when Alisertib is used in combination with chemotherapy compared to as a single agent? The MTD is often lower in combination therapy due to **overlapping toxicities**. In the neuroblastoma trial, **Alisertib**, irinotecan, and temozolomide all cause myelosuppression and gastrointestinal toxicity (diarrhea, nausea). Combining them exacerbates these side effects, necessitating a lower dose of **Alisertib** (60 mg/m² vs. 80 mg/m²) to maintain a tolerable safety profile [4] [5].

Q2: What is the scientific rationale for developing Alisertib in pediatric neuroblastoma specifically? The rationale is strongly linked to **MYCN biology**. Aurora A kinase binds to and stabilizes the N-Myc oncoprotein, which is a key driver of high-risk neuroblastoma. **Alisertib** not only inhibits Aurora A's catalytic activity but also acts allosterically to disrupt its interaction with N-Myc, leading to N-Myc degradation. This unique dual mechanism provides a compelling rationale for targeting MYCN-amplified neuroblastoma [6].

Q3: What are the critical pharmacokinetic (PK) targets and how were they assessed in pediatric trials? Preclinical models indicated that **Alisertib** concentrations exceeding **1 µmol/L** are required for maximum antitumor and pharmacodynamic effects [2] [6]. The pediatric phase II trial confirmed that a dose of 80 mg/m² once daily achieved a median trough concentration of 1.3 µmol/L on day 4, meeting this target in 67% of patients [1] [2]. This PK validation is essential for confirming that a biologically active exposure is achieved in the pediatric population.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A Phase II Study of Alisertib in Children with Recurrent/Refractory... [pubmed.ncbi.nlm.nih.gov]
2. A Phase 2 Study of Alisertib in Children with Recurrent ... [pmc.ncbi.nlm.nih.gov]
3. A phase II study of alisertib in children with recurrent/refractory solid ... [experts.umn.edu]
4. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in ... [pmc.ncbi.nlm.nih.gov]
5. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in ... [pubmed.ncbi.nlm.nih.gov]
6. Frontiers | Scientific Rationale Supporting the Clinical Development... [frontiersin.org]

To cite this document: Smolecule. [Alisertib pediatric dose optimization solid tumors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548303#alisertib-pediatric-dose-optimization-solid-tumors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com